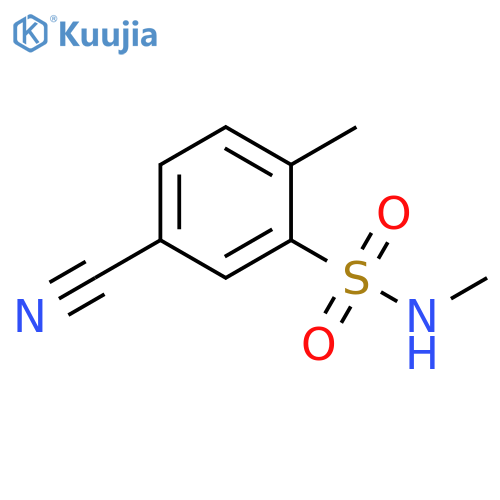Cas no 1339533-93-5 (5-cyano-N,2-dimethylbenzene-1-sulfonamide)

1339533-93-5 structure
商品名:5-cyano-N,2-dimethylbenzene-1-sulfonamide
5-cyano-N,2-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-cyano-N,2-dimethylbenzene-1-sulfonamide
- AKOS013492284
- CS-0350664
- 5-cyano-N,2-dimethylbenzenesulfonamide
- 1339533-93-5
- EN300-1453433
- Benzenesulfonamide, 5-cyano-N,2-dimethyl-
-
- インチ: 1S/C9H10N2O2S/c1-7-3-4-8(6-10)5-9(7)14(12,13)11-2/h3-5,11H,1-2H3
- InChIKey: MWXXKEVGUSAGAH-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC)(=O)=O)=CC(C#N)=CC=C1C
計算された属性
- せいみつぶんしりょう: 210.04629874g/mol
- どういたいしつりょう: 210.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 78.3Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 382.6±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.72±0.30(Predicted)
5-cyano-N,2-dimethylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453433-50mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 50mg |
$407.0 | 2023-09-29 | ||
| Enamine | EN300-1453433-1000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 1000mg |
$485.0 | 2023-09-29 | ||
| Enamine | EN300-1453433-1.0g |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453433-250mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 250mg |
$447.0 | 2023-09-29 | ||
| Enamine | EN300-1453433-10000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 10000mg |
$2085.0 | 2023-09-29 | ||
| Enamine | EN300-1453433-2500mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 2500mg |
$949.0 | 2023-09-29 | ||
| Enamine | EN300-1453433-5000mg |
5-cyano-N,2-dimethylbenzene-1-sulfonamide |
1339533-93-5 | 5000mg |
$1406.0 | 2023-09-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-500mg |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 500mg |
¥17609.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-1g |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 1g |
¥19623.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421334-2.5g |
5-Cyano-n,2-dimethylbenzenesulfonamide |
1339533-93-5 | 95% | 2.5g |
¥38556.00 | 2024-08-09 |
5-cyano-N,2-dimethylbenzene-1-sulfonamide 関連文献
-
1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1339533-93-5 (5-cyano-N,2-dimethylbenzene-1-sulfonamide) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 4964-69-6(5-Chloroquinaldine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 5587-61-1(Triisocyanato(methyl)silane)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
